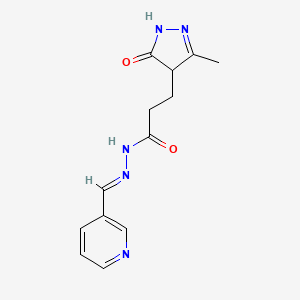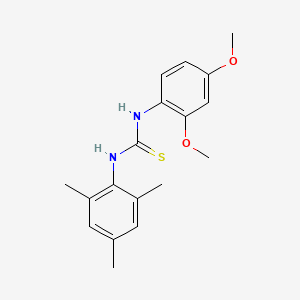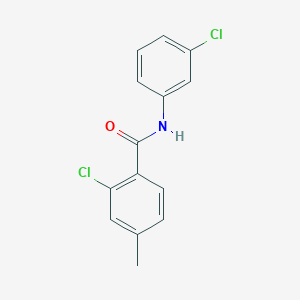![molecular formula C19H22BrNO4 B5796216 2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5796216.png)
2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, also known as BRD0705, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in regulating gene expression.
Aplicaciones Científicas De Investigación
2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. It has been shown to selectively inhibit the activity of BET proteins, which play a critical role in regulating the expression of genes involved in cell growth, differentiation, and survival. In preclinical studies, 2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has demonstrated potent anti-tumor activity in various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and solid tumors.
Mecanismo De Acción
2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide selectively binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones and other transcriptional co-activators. This leads to the downregulation of genes involved in cell growth, differentiation, and survival, resulting in the inhibition of tumor cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been shown to have potent anti-tumor activity in various cancer cell lines, both in vitro and in vivo. It has also been shown to have anti-inflammatory effects in preclinical models of inflammatory diseases, such as rheumatoid arthritis and asthma. However, further studies are needed to fully understand the biochemical and physiological effects of 2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is its selectivity for BET proteins, which reduces the risk of off-target effects. It is also relatively easy to synthesize and purify, making it a valuable tool for studying the role of BET proteins in various biological processes. However, one limitation is that it has a relatively short half-life in vivo, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide. One area of interest is the development of more potent and selective BET inhibitors, which may have greater therapeutic potential. Another area of interest is the identification of biomarkers that can predict response to BET inhibitors, which may help to identify patients who are most likely to benefit from treatment. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, particularly in vivo.
Métodos De Síntesis
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves several steps, starting with the reaction of 2-bromo-4-methylphenol with 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide in the presence of a base, followed by purification and subsequent reaction with an alkylating agent. The final product is obtained after several purification steps and characterized using various analytical techniques.
Propiedades
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO4/c1-13-4-6-16(15(20)10-13)25-12-19(22)21-9-8-14-5-7-17(23-2)18(11-14)24-3/h4-7,10-11H,8-9,12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQAICNEMSFQGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NCCC2=CC(=C(C=C2)OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-{oxo[(2-pyridinylmethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5796151.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5796159.png)
![1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5796183.png)

![4-(4-chlorophenyl)-N-[1-(2-thienyl)ethylidene]-1-piperazinamine](/img/structure/B5796190.png)



![1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5796220.png)
![2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5796228.png)

